molecular formula C13H10N2O4 B13983136 1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone

1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone

Cat. No.: B13983136
M. Wt: 258.23 g/mol
InChI Key: WDAROKYGJMCGSE-UHFFFAOYSA-N
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Description

1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone is an organic compound with the molecular formula C13H10N2O4 It is characterized by the presence of a nitropyridine moiety attached to a phenyl ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone typically involves the reaction of 5-nitropyridine-2-ol with 2-bromoacetophenone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the nitropyridine attacks the electrophilic carbon of the bromoacetophenone, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitropyridine moiety can participate in electron transfer reactions, while the ethanone linkage provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-Nitropyridin-2-yloxy)phenyl)propanone
  • 1-(2-(5-Nitropyridin-2-yloxy)phenyl)butanone
  • 1-(2-(5-Nitropyridin-2-yloxy)phenyl)pentanone

Uniqueness

1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone is unique due to its specific combination of a nitropyridine moiety and an ethanone linkage. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

1-[2-(5-nitropyridin-2-yl)oxyphenyl]ethanone

InChI

InChI=1S/C13H10N2O4/c1-9(16)11-4-2-3-5-12(11)19-13-7-6-10(8-14-13)15(17)18/h2-8H,1H3

InChI Key

WDAROKYGJMCGSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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